molecular formula C11H12ClNO2S2 B2525910 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-28-9

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2525910
CAS No.: 2034553-28-9
M. Wt: 289.79
InChI Key: RUUCSVLSJRWWPN-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a synthetically versatile chemical building block incorporating a rigid, chiral 2-thia-5-azabicyclo[2.2.1]heptane scaffold fused to a 3-chlorophenyl sulfonamide group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the search for new anticancer agents. Sulfonamides built on bicyclic scaffolds like the 2-azabicyclo[2.2.1]heptane have demonstrated promising antiproliferative activity against a range of human cancer cell lines . The core bicyclic structure provides a three-dimensional framework that can be used to explore novel chemical space in drug discovery, while the sulfonamide functional group serves as a key pharmacophore that enables interactions with biological targets. The incorporation of a sulfur atom in the bridge (2-thia) can influence the compound's electronic properties and metabolic stability. Researchers can leverage this compound as a key intermediate in the design and synthesis of targeted protein degraders, enzyme inhibitors, or as a scaffold for constructing diverse chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(3-chlorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c12-8-2-1-3-11(4-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUCSVLSJRWWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chlorinated phenyl sulfonyl chloride with a bicyclic amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the bicyclic structure.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or thiol derivatives.

Scientific Research Applications

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound within biological systems, enhancing its efficacy.

Comparison with Similar Compounds

Structural Variations in Bicyclo[2.2.1] Frameworks

The bicyclo[2.2.1]heptane core is a rigid scaffold used in medicinal chemistry for conformational constraint. Variations in heteroatoms (S, O, N) and substituents significantly alter properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Compound Name Bicyclo Structure Substituent Heteroatoms (X, Y) Key Properties/Applications Reference
5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2-thia-5-azabicyclo[2.2.1] 3-Chlorophenylsulfonyl S, N Not specified in evidence N/A
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl 2-thia-5-azabicyclo[2.2.1] Sulfone group (2,2-dioxide) S, N Intermediate with enhanced polarity due to sulfone moiety
5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane 2-thia-5-azabicyclo[2.2.1] 2-Chlorobenzoyl S, N CAS 2034607-38-8; substituent position (2-Cl vs. 3-Cl) may affect receptor binding
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa-5-azabicyclo[2.2.1] Chloropyrimidinyl O, N Discontinued product; oxygen substitution reduces ring strain compared to sulfur
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride 2-oxa-5-azabicyclo[2.2.1] None (parent structure) O, N Molecular weight 135.59; foundational structure for further derivatization
rac-(1R,4S,5S)-5-(fluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride 2-azabicyclo[2.2.1] Fluoromethyl N Fluorine substituent enhances metabolic stability

Key Findings from Analogous Compounds

Heteroatom Effects: Sulfur vs. Oxygen analogs may offer improved solubility due to reduced steric hindrance . Nitrogen Positioning: The 5-aza configuration (vs. 2-aza or 7-aza) influences hydrogen-bonding capacity and charge distribution, critical for receptor binding in nicotinic acetylcholine receptor ligands .

Sulfonyl vs. Carbonyl: The sulfonyl group in the target compound is more electron-withdrawing than the benzoyl group in 5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane, affecting electronic density on the bicyclo core .

Biological Activity

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention due to its potential biological activities, including enzyme inhibition and antibacterial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a sulfonyl group and a chlorinated phenyl ring. The typical synthesis involves multiple steps, starting from readily available precursors like chlorinated phenyl sulfonyl chloride reacted with bicyclic amines under controlled conditions to optimize yield .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. A study highlighted its moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Enzyme Inhibition

This compound also acts as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is crucial for potential therapeutic applications in treating neurodegenerative diseases.
  • Urease : Strong inhibitory effects were noted, indicating potential use in treating conditions related to urease-producing pathogens .

The biological activity of this compound is thought to involve:

  • Interaction with Proteins : The sulfonyl group can form strong interactions with specific proteins or enzymes, potentially inhibiting their activity.
  • Stabilization in Biological Systems : The bicyclic structure may enhance the compound's stability within biological systems, thereby improving its efficacy .

Study 1: Antibacterial Screening

In a comprehensive screening of synthesized compounds, this compound was evaluated for its antibacterial properties against various strains. The results indicated that this compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, making it a candidate for further development as an antibacterial agent .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of this compound, showing it effectively inhibited AChE and urease. This dual action suggests potential applications in both neuroprotection and as an antimicrobial agent targeting urease-positive bacteria .

Comparative Analysis

The compound can be compared with similar derivatives to understand its unique properties better:

Compound NameStructureAntibacterial ActivityAChE Inhibition
This compoundStructureModerate to StrongStrong
5-((3-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptaneSimilarModerateModerate
5-((3-Iodophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptaneSimilarWeakWeak

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